molecular formula C15H19N3O B287074 1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide

1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287074
M. Wt: 257.33 g/mol
InChI Key: RXBMBGJQEILLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide, also known as MPP, is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide acts as a potent and selective antagonist of the cannabinoid CB1 receptor. It binds to the receptor with high affinity and inhibits its activity, leading to a decrease in the activity of the endocannabinoid system. This results in a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, indicating its potential as an anti-obesity agent. 1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide has also been shown to have analgesic effects, reducing pain in animal models. Additionally, 1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its high affinity and selectivity for the cannabinoid CB1 receptor, which allows for precise targeting of this receptor. However, one limitation of using 1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research involving 1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-obesity agent. Additionally, further research is needed to fully understand the mechanism of action of 1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide and its potential off-target effects.

Synthesis Methods

The synthesis of 1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide involves the reaction of 2-methylphenylhydrazine with 3-propyl-1,2-dioxolane-4,5-dione followed by the addition of methyl iodide. The resulting compound is then treated with sodium hydroxide to obtain the final product, 1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the cannabinoid CB1 receptor, which is involved in the regulation of various physiological processes such as appetite, pain, and mood. 1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-methyl-N-(2-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

2-methyl-N-(2-methylphenyl)-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C15H19N3O/c1-4-7-12-10-14(18(3)17-12)15(19)16-13-9-6-5-8-11(13)2/h5-6,8-10H,4,7H2,1-3H3,(H,16,19)

InChI Key

RXBMBGJQEILLNR-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=CC=C2C)C

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=CC=C2C)C

Origin of Product

United States

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